molecular formula C10H6ClNO B2847357 6-Chloroisoquinoline-1-carbaldehyde CAS No. 1537415-87-4

6-Chloroisoquinoline-1-carbaldehyde

Cat. No. B2847357
CAS RN: 1537415-87-4
M. Wt: 191.61
InChI Key: YEXAAUPVBQXJPF-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-1-carbaldehyde, also known as 6-chloro-1-formylisoquinoline, is an organic compound widely used in various fields of research and industry. It has a molecular formula of C10H6ClNO and a molecular weight of 191.61 .


Molecular Structure Analysis

The InChI code for 6-Chloroisoquinoline-1-carbaldehyde is 1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H . This compound has a solid form .


Physical And Chemical Properties Analysis

6-Chloroisoquinoline-1-carbaldehyde is a solid at room temperature . It has a molecular weight of 191.61 .

Scientific Research Applications

Synthetic Applications and Biological Evaluation

6-Chloroisoquinoline-1-carbaldehyde and its derivatives have been explored for various synthetic and biological applications. The compound has been a focal point in the synthesis of complex heterocyclic systems due to its reactivity and versatility. For instance, it has been used in the synthesis of benzo[3,4-h][1,6]naphthyridines through Friedländer condensation with active methylenes, showcasing its utility in constructing fused heterocyclic systems with potential pharmacological activities (Rote et al., 2011).

Antimicrobial and Antioxidant Activities

The compound has also been the basis for synthesizing novel quinoline derivatives with significant antimicrobial and antioxidant properties. For example, a study synthesized 2-chloroquinoline-3-carbaldehyde derivatives and evaluated them against various bacterial strains, revealing potent antimicrobial activity. These compounds also demonstrated moderate antioxidant activity, with specific derivatives exhibiting strong radical scavenging potential (Zeleke et al., 2020).

Corrosion Inhibition

In addition to its biological applications, derivatives of 6-Chloroisoquinoline-1-carbaldehyde have been investigated for their corrosion inhibition properties. A study highlighted the effectiveness of quinoline derivatives as inhibitors for the corrosion of mild steel in hydrochloric acid solution. These inhibitors showed excellent protection against metal dissolution, which is crucial for extending the lifespan of metal structures in corrosive environments (Lgaz et al., 2017).

Optical and Electronic Applications

The compound's derivatives have been explored for their optical and electronic applications as well. Carbazole-based diaza[6]helicenes, synthesized from chloroquinoline and carbazole derivatives, exhibited promising properties for asymmetric synthesis and organic electronics, showcasing the potential of 6-Chloroisoquinoline-1-carbaldehyde in the development of functional materials (Bucinskas et al., 2015).

Anticancer and DNA Binding Studies

Moreover, the compound's derivatives have been implicated in anticancer studies, with certain quinoline Schiff bases showing potential as antimicrobial agents and exhibiting an ability to bind to DNA, which is crucial for the development of novel therapeutic agents (Lamani et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloroisoquinoline-1-carbaldehyde are not available, quinoline derivatives have been the focus of many research studies due to their wide range of biological activities . They are used extensively in the treatment of various infections and diseases , indicating potential future research directions in medicinal chemistry.

properties

IUPAC Name

6-chloroisoquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXAAUPVBQXJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinoline-1-carbaldehyde

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